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Compound of Interest

Compound Name: 1-Benzhydrylazetidine

Cat. No.: B026936 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-
Benzhydrylazetidine

Abstract
This technical guide provides a comprehensive analysis of the molecular structure and

conformational properties of 1-Benzhydrylazetidine. While experimental crystallographic and

detailed spectroscopic data for this specific molecule are not extensively available in public

literature, this document synthesizes information from related compounds and theoretical

principles to offer a robust overview for researchers, scientists, and professionals in drug

development. The guide covers the molecule's structural features, a plausible synthetic

pathway, and a theoretical conformational analysis. All quantitative data are summarized in

tables, and key experimental protocols are detailed. Logical and experimental workflows are

visualized using the DOT language to ensure clarity and accessibility for the target audience.

Molecular Structure of 1-Benzhydrylazetidine
1-Benzhydrylazetidine, with the molecular formula C₁₆H₁₇N, consists of a four-membered

saturated nitrogen heterocycle, the azetidine ring, substituted at the nitrogen atom with a bulky

benzhydryl (diphenylmethyl) group.[1][2] This substitution is a key determinant of the

molecule's overall shape, reactivity, and potential biological activity.

The fundamental properties of 1-Benzhydrylazetidine are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₆H₁₇N [1][2]

Molecular Weight 223.31 g/mol [1]

CAS Number 107128-00-7 [1][2]

IUPAC Name 1-(diphenylmethyl)azetidine [1]

SMILES
C1CN(C1)C(C2=CC=CC=C2)

C3=CC=CC=C3
[1]

Melting Point 109-112 ºC [2]

The structure is characterized by the strained azetidine ring, which deviates from planarity, and

the two phenyl rings of the benzhydryl group, which can rotate around the C-C and C-N bonds,

leading to a complex conformational landscape.

Synthesis of 1-Benzhydrylazetidine
The synthesis of 1-Benzhydrylazetidine can be achieved via N-alkylation of azetidine with a

suitable benzhydryl halide, such as benzhydryl bromide. This is a nucleophilic substitution

reaction where the nitrogen atom of the azetidine ring acts as the nucleophile. A base is

typically used to quench the hydrohalic acid formed during the reaction.
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Caption: Synthetic pathway for 1-Benzhydrylazetidine.

Experimental Protocol: Synthesis of 1-
Benzhydrylazetidine
This protocol is a generalized procedure based on standard N-alkylation methods for

azetidines.[3]

Reaction Setup: To a solution of azetidine (1.0 eq) in anhydrous acetonitrile in a round-

bottom flask, add anhydrous potassium carbonate (2.0 eq) as a base.

Addition of Reagent: Slowly add a solution of benzhydryl bromide (1.0 eq) in anhydrous

acetonitrile to the stirred suspension at room temperature.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC).

Work-up: After completion of the reaction, filter the solid potassium salts. Concentrate the

filtrate under reduced pressure.

Extraction: Dissolve the residue in dichloromethane and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-
Benzhydrylazetidine.

Conformational Analysis
The conformation of 1-Benzhydrylazetidine is primarily determined by two factors: the

puckering of the azetidine ring and the rotation of the benzhydryl group.

Azetidine Ring Puckering: Unlike a planar cyclobutane, the azetidine ring is puckered to

relieve ring strain. It exists in a dynamic equilibrium between two puckered conformations.

The barrier to inversion is typically low.
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Benzhydryl Group Orientation: The bulky benzhydryl group can adopt various conformations

due to rotation around the C-N bond (methine carbon to azetidine nitrogen) and the C-C

bonds (methine carbon to phenyl rings). Steric hindrance between the phenyl groups and the

azetidine ring will significantly influence the preferred orientation. It is expected that the

conformations that minimize steric clash will be the most populated.

The interplay of these factors leads to a set of possible low-energy conformers.
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Caption: Logical relationship of conformational states.

Predicted Spectroscopic Data
While specific experimental spectra for 1-Benzhydrylazetidine are not readily available, the

expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data
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from analogous compounds.

Predicted ¹H NMR Data
Protons Multiplicity

Approx. Chemical
Shift (ppm)

Integration

Phenyl-H Multiplet 7.20 - 7.40 10H

Methine-H (CH) Singlet ~4.50 1H

Azetidine-H (α to N) Triplet ~3.20 4H

Azetidine-H (β to N) Quintet ~2.10 2H

Predicted ¹³C NMR Data
Carbon Approx. Chemical Shift (ppm)

Phenyl-C (quaternary) ~143

Phenyl-C ~128

Phenyl-C ~127

Phenyl-C ~126

Methine-C (CH) ~78

Azetidine-C (α to N) ~55

Azetidine-C (β to N) ~18

Key Experimental Methodologies
To fully elucidate the structure and conformation of 1-Benzhydrylazetidine, the following

experimental techniques would be essential.

X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of a molecule.
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Crystal Growth: Grow single crystals of 1-Benzhydrylazetidine suitable for X-ray analysis,

for example, by slow evaporation of a solution in a suitable solvent system (e.g.,

hexane/ethyl acetate).[4]

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a low

temperature (e.g., 100 K) using Mo Kα radiation.[5]

Structure Solution and Refinement: Process the collected data to determine the unit cell

dimensions and space group. Solve the structure using direct methods and refine it by full-

matrix least-squares on F².[6] This will yield precise bond lengths, bond angles, and torsion

angles, revealing the puckering of the azetidine ring and the orientation of the benzhydryl

group in the crystal lattice.

Synthesized Compound Grow Single Crystals X-ray Diffraction Data Collection Solve Structure (Direct Methods) Refine Structure Final Molecular Structure
(Bond Lengths, Angles)

Click to download full resolution via product page

Caption: Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the molecule's dynamic structure and

conformation.

Sample Preparation: Dissolve a pure sample of 1-Benzhydrylazetidine in a suitable

deuterated solvent (e.g., CDCl₃).

1D NMR: Acquire ¹H and ¹³C NMR spectra to confirm the basic structure and identify all

unique proton and carbon environments.

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to

establish H-H couplings, and HSQC/HMBC (Heteronuclear Single Quantum

Coherence/Heteronuclear Multiple Bond Correlation) to assign proton and carbon signals

definitively.
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NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame

Overhauser Effect Spectroscopy (ROESY) experiments can be used to determine through-

space proximities of protons. This data is crucial for determining the preferred conformation

in solution, for instance, the relative orientation of the benzhydryl protons to the azetidine

ring protons.

Conclusion
1-Benzhydrylazetidine is a structurally interesting molecule featuring a strained azetidine ring

and a bulky benzhydryl substituent. While detailed experimental data is sparse, this guide has

provided a thorough overview based on established chemical principles. The proposed

synthetic route is robust, and the theoretical conformational analysis highlights the key

structural dynamics of the molecule. For a definitive understanding of its structure, further

research involving single-crystal X-ray diffraction and advanced NMR spectroscopy is highly

recommended. The data and protocols presented herein offer a solid foundation for

researchers and drug developers working with this and related azetidine scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b026936#1-benzhydrylazetidine-molecular-structure-
and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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